molecular formula C23H53NO4Si3 B6590394 11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane CAS No. 1049677-12-4

11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane

Cat. No.: B6590394
CAS No.: 1049677-12-4
M. Wt: 491.9 g/mol
InChI Key: WLIKIUQNZMMUPC-UHFFFAOYSA-N
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Description

11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane is an organosilicon compound that features a unique structure combining a silane group with a disilazolidinoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane typically involves the reaction of 11-bromoundecyltriethoxysilane with 2,2,5,5-tetramethyl-2,5-disilazolidinone under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent, like toluene. The mixture is heated to reflux, and the product is purified through distillation or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can yield silane derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts, such as palladium or platinum complexes, and are carried out under inert atmospheres.

Major Products Formed

    Oxidation: Silanol derivatives.

    Reduction: Silane derivatives.

    Substitution: Functionalized silanes with various organic groups.

Scientific Research Applications

11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of advanced materials, such as siloxane polymers and hybrid organic-inorganic materials.

    Biology: Employed in the modification of surfaces for biological assays and the development of biocompatible coatings.

    Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of adhesives, sealants, and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of 11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane involves its ability to form strong bonds with various substrates through its silane group. The disilazolidinoxy moiety provides steric protection and enhances the stability of the compound. The molecular targets include hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This interaction is crucial for its applications in surface modification and material synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,5,5-Tetramethyl-2,5-disila-1-oxacyclopentane
  • 2,2,5,5-Tetramethyltetrahydrofuran
  • NHC-stabilized dialanes

Uniqueness

Compared to similar compounds, 11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane stands out due to its unique combination of a silane group with a disilazolidinoxy moiety. This structure imparts enhanced stability and reactivity, making it suitable for a wide range of applications in materials science and industrial processes.

Properties

IUPAC Name

triethoxy-[11-[(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)oxy]undecyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H53NO4Si3/c1-8-26-31(27-9-2,28-10-3)21-19-17-15-13-11-12-14-16-18-20-25-24-29(4,5)22-23-30(24,6)7/h8-23H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIKIUQNZMMUPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCCCCCCCCCON1[Si](CC[Si]1(C)C)(C)C)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H53NO4Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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